4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-HO-N(4-(6-ME-1,3-BENZOTHIAZOL-2-YL)PH)2-OXO-1-PR-1,2-2H-3-QUINOLINECARBOXAMIDE is a complex organic compound with the molecular formula C27H23N3O3S and a molecular weight of 469.567 . This compound is part of a class of chemicals known for their diverse applications in medicinal chemistry, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HO-N(4-(6-ME-1,3-BENZOTHIAZOL-2-YL)PH)2-OXO-1-PR-1,2-2H-3-QUINOLINECARBOXAMIDE involves multiple steps, typically starting with the preparation of benzothiazole derivatives. Common synthetic pathways include:
Diazo-coupling: This reaction involves the coupling of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: This is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Molecular hybridization techniques: These techniques combine different pharmacophores to create hybrid molecules with enhanced biological activity.
Microwave irradiation: This method accelerates chemical reactions by using microwave energy to heat the reaction mixture.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of three or more reactants in a single reaction vessel to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of green chemistry, such as minimizing waste and using environmentally benign solvents, are often applied in the industrial synthesis of similar compounds.
Chemical Reactions Analysis
Types of Reactions
4-HO-N(4-(6-ME-1,3-BENZOTHIAZOL-2-YL)PH)2-OXO-1-PR-1,2-2H-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-HO-N(4-(6-ME-1,3-BENZOTHIAZOL-2-YL)PH)2-OXO-1-PR-1,2-2H-3-QUINOLINECARBOXAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-HO-N(4-(6-ME-1,3-BENZOTHIAZOL-2-YL)PH)2-OXO-1-PR-1,2-2H-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-HO-N-(6-ME-1,3-BENZOTHIAZOL-2-YL)-2-OXO-1-PENTYL-1,2-2H-3-QUINOLINECARBOXAMIDE
- 4-HO-1-ME-N-(6-ME-1,3-BENZOTHIAZOL-2-YL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
- 4-HO-N-(6-ME-1,3-BENZOTHIAZOL-2-YL)-1-NONYL-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE
Uniqueness
4-HO-N(4-(6-ME-1,3-BENZOTHIAZOL-2-YL)PH)2-OXO-1-PR-1,2-2H-3-QUINOLINECARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzothiazole and quinoline moieties makes it a versatile compound for various applications in scientific research and drug development .
Properties
Molecular Formula |
C27H23N3O3S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-propylquinoline-3-carboxamide |
InChI |
InChI=1S/C27H23N3O3S/c1-3-14-30-21-7-5-4-6-19(21)24(31)23(27(30)33)25(32)28-18-11-9-17(10-12-18)26-29-20-13-8-16(2)15-22(20)34-26/h4-13,15,31H,3,14H2,1-2H3,(H,28,32) |
InChI Key |
KGFWBKHBFDRZBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C)O |
Origin of Product |
United States |
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